Direct Head-to-Head: TP0480066 vs. PF-670462 – 500-Fold Improvement in CK1ε Selectivity
In a radiometric kinase activity assay at ATP concentration of 10 µM (Km for CK1δ), TP0480066 inhibited CK1δ with IC50 = 0.48 nM and CK1ε with IC50 = 108 nM, giving a CK1ε/CK1δ selectivity ratio of 225. In direct comparison, PF-670462 showed IC50 = 7.8 nM for CK1δ and 19 nM for CK1ε, a selectivity ratio of only 2.4 [1]. The quantified difference in selectivity ratio is 94-fold (225 vs. 2.4) in favor of TP0480066.
| Evidence Dimension | Kinase selectivity (CK1ε/CK1δ IC50 ratio) |
|---|---|
| Target Compound Data | 225-fold selectivity (IC50 CK1δ = 0.48 nM; IC50 CK1ε = 108 nM) |
| Comparator Or Baseline | PF-670462: 2.4-fold selectivity (IC50 CK1δ = 7.8 nM; IC50 CK1ε = 19 nM) |
| Quantified Difference | 94-fold higher selectivity for CK1δ over CK1ε |
| Conditions | Radiometric kinase assay, ATP = 10 µM (Km condition for CK1δ) |
Why This Matters
For circadian biology research, CK1ε co-inhibition alters period length unpredictably; TP0480066 isolates CK1δ effects, reducing experimental confounding.
- [1] Mente, S., et al. (2019). Journal of Medicinal Chemistry, 62(15), 7032–7049. View Source
